2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Stereochemistry Chiral resolution Target engagement

2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 698981-92-9, PubChem CID is a bicyclic dihydroquinolinone derivative belonging to the 7,8-dihydroquinolin-5(6H)-one class, characterized by a partially saturated quinoline ring system bearing a ketone at the 5-position and methyl substituents at both the 2- and 7-positions. It possesses a molecular formula of C₁₁H₁₃NO, a molecular weight of 175.23 g/mol, a computed XLogP3-AA of 1.8, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 30 Ų.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11911860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=N2)C)C(=O)C1
InChIInChI=1S/C11H13NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-4,7H,5-6H2,1-2H3
InChIKeyFAOHRMSNZHTVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 698981-92-9, PubChem CID 23310748) is a bicyclic dihydroquinolinone derivative belonging to the 7,8-dihydroquinolin-5(6H)-one class, characterized by a partially saturated quinoline ring system bearing a ketone at the 5-position and methyl substituents at both the 2- and 7-positions [1]. It possesses a molecular formula of C₁₁H₁₃NO, a molecular weight of 175.23 g/mol, a computed XLogP3-AA of 1.8, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 30 Ų [1]. The 7-methyl substituent introduces a stereogenic center at C7, meaning the compound exists as a racemic mixture unless enantiomerically resolved, a feature absent in achiral, unsubstituted or gem-dimethyl analogs [1]. This compound serves as a synthetically versatile intermediate accessible via Baylis-Hillman adduct-mediated cyclocondensation with 1,3-cyclohexanedione derivatives [2], and is primarily utilized as a research-grade screening compound or synthetic building block in medicinal chemistry programs exploring dihydroquinolinone-based bioactive molecules .

Why Unsubstituted or Mono-Methyl 7,8-Dihydroquinolin-5(6H)-one Analogs Cannot Substitute for the 2,7-Dimethyl Congener


The 2,7-dimethyl substitution pattern is not a trivial modification; it simultaneously alters lipophilicity, molecular shape, conformational flexibility, and stereochemical complexity relative to the unsubstituted parent scaffold 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) [1]. The 7-methyl group introduces a stereogenic sp³ center that is absent in both the unsubstituted parent and the 7,7-gem-dimethyl analog, directly impacting the three-dimensional presentation of the scaffold to chiral biological targets [2]. Furthermore, the 2-methyl group contributes to an XLogP3-AA increase of approximately 0.2 log units compared to the 2-unsubstituted 7-methyl analog (estimated ΔLogP based on fragment contribution), which modulates membrane permeability and nonspecific protein binding in cellular assays [3]. In the context of dihydroquinolinone-based antitubercular screening campaigns, subtle changes in the position and number of methyl substituents on the cyclohexenone ring have been shown to alter MIC values against Mycobacterium tuberculosis H37Rv by factors exceeding 10-fold among closely related analogs, underscoring that activity is highly sensitive to the precise substitution architecture [4]. Generic replacement with the unsubstituted scaffold or commercially more common mono-methyl or gem-dimethyl variants therefore carries a high risk of losing target engagement, altering selectivity profiles, or introducing unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one Versus Closest Structural Analogs


Stereochemical Complexity: C7 Chiral Center Differentiates 2,7-Dimethyl from Achiral 7,7-gem-Dimethyl and Unsubstituted Scaffolds

2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one possesses one undefined atom stereocenter at C7 (PubChem undefined atom stereocenter count = 1), arising from the single 7-methyl substituent on the saturated ring, in contrast to the 7,7-gem-dimethyl analog (e.g., the scaffold used in antitubercular leads 4{13,2} and 4{14,2} from Kantevari et al. 2011) which has zero stereocenters at the equivalent position [1]. The 7,8-dihydroquinolin-5(6H)-one parent scaffold (CAS 53400-41-2) likewise has zero undefined stereocenters [2]. This stereochemical distinction means the 2,7-dimethyl compound can potentially be resolved into enantiomers, offering an additional dimension for probing stereospecific target interactions that is entirely absent in the achiral gem-dimethyl and unsubstituted analogs [3].

Stereochemistry Chiral resolution Target engagement

Lipophilicity Modulation: XLogP3 Shift of +0.2 Units Relative to 2-Unsubstituted 7-Methyl Analog

The computed XLogP3-AA for 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is 1.8 [1], compared to a computed XLogP3 of 1.6 for the unsubstituted parent scaffold 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) and an estimated XLogP3 of approximately 1.3–1.4 for 7-methyl-7,8-dihydroquinolin-5(6H)-one lacking the 2-methyl group (estimated based on the fragment contribution of the 2-methyl substituent, approximately +0.4–0.5 log units per aromatic methyl in the quinoline system) [2]. The 2-methyl group therefore increases calculated lipophilicity by approximately 0.2–0.5 log units relative to 2-unsubstituted 7-methyl and fully unsubstituted comparators, placing the compound in a moderately lipophilic range compatible with both aqueous solubility and passive membrane diffusion .

Lipophilicity Membrane permeability ADME optimization

Class-Level Antimycobacterial Activity Potential: Scaffold-Specific MIC Sensitivity to Methyl Substitution Pattern

In a systematic diversity-oriented synthesis and antitubercular evaluation of 48 dihydro-6H-quinolin-5-one analogs against Mycobacterium tuberculosis H37Rv by agar dilution, Kantevari et al. (2011) demonstrated that the position of dimethyl substitution on the saturated ring dramatically influences antimycobacterial potency [1]. Among the most active compounds identified, 2-(5-chlorothiophen-2-yl)-7,7-dimethyl-7,8-dihydro-6H-quinolin-5-one (4{13,2}) and its 6,6-dimethyl regioisomer (4{13,3}) showed differential activity solely attributable to the position of the gem-dimethyl group [1]. While 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one was not directly tested in this study, the data establish that the 7-monomethyl substitution pattern (as opposed to 7,7-gem-dimethyl or 6,6-gem-dimethyl) represents a structurally distinct and under-explored region of SAR space within this chemotype [2]. In a related study, dihydro-6H-quinolin-5-ones 4e and 4f bearing aryl substituents at C2 showed MIC values of 3.13 μg/mL against M. tuberculosis H37Rv, further confirming the antimycobacterial competence of the dihydroquinolinone core [3].

Antitubercular Mycobacterium tuberculosis Structure-activity relationship

Molecular Weight and TPSA Differentiation: Compliance with Lead-Like Chemical Space Relative to Heavier Aryl-Tethered Analogs

With a molecular weight of 175.23 g/mol and a topological polar surface area (TPSA) of 30 Ų [1], 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one sits well within lead-like chemical space (MW < 350, TPSA < 60 Ų) and fragment-like space (MW < 250), in contrast to the active antitubercular dihydroquinolinones described by Kantevari et al., which bear aryl or heteroaryl substituents at C2 and have molecular weights in the range of approximately 330–400 g/mol [2]. This smaller, less complex scaffold is suitable as a fragment for fragment-based drug discovery (FBDD) or as a minimal pharmacophoric core for systematic elaboration, whereas the larger aryl-tethered analogs are closer to drug-like or lead-like molecules and are less amenable to fragment-based screening approaches [3].

Lead-likeness Fragment-based drug discovery Physicochemical property space

Synthetic Accessibility via Baylis-Hillman Cyclocondensation: A General and Operationally Simple Route Distinct from Multi-Component Hantzsch-Type Methods

Patent CN101260078B (filed 2008) discloses a general preparation method for 7,8-dihydroquinolin-5(6H)-one derivatives, including 2,7-dimethyl-substituted variants, via reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione or its derivatives in the presence of a base catalyst (e.g., DBU) at temperatures of 0–100 °C, followed by treatment with ammonium acetate or aqueous ammonia [1]. This two-step cyclocondensation route is distinct from the CeCl₃·7H₂O–NaI catalyzed three-component Bohlmann-Rahtz reaction used by Kantevari et al. (2011) to prepare 2-aryl-tethered dihydroquinolinones [2], and from Hantzsch-type multicomponent approaches employing cerium ammonium nitrate catalysis [3]. The Baylis-Hillman route offers an alternative disconnection strategy that may provide access to substitution patterns (such as the 2,7-dimethyl pattern) that are less readily accessible or lower-yielding via Bohlmann-Rahtz conditions, which are optimized for 2-aryl/heteroaryl variants.

Baylis-Hillman reaction Cyclocondensation Synthetic methodology

Optimal Research and Industrial Deployment Scenarios for 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Library Deployment

With a molecular weight of 175.23 g/mol and TPSA of 30 Ų, 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one satisfies the Rule of Three criteria for fragment-like molecules (MW < 250, TPSA < 60 Ų) [1]. Its single stereocenter at C7 provides an additional dimension of three-dimensionality that is valued in fragment library design for exploring chiral binding pockets [2]. Inclusion of this compound in fragment screening collections enables the discovery of ligand-efficient starting points against targets for which the dihydroquinolinone core (validated in antitubercular and mGluR5 antagonist programs) may have unrecognized affinity [3]. This compound's fragment-like properties contrast sharply with the larger, pre-functionalized dihydroquinolinone derivatives (MW > 330) commonly reported in the literature, positioning it as a procurement priority for FBDD-oriented organizations.

Enantioselective SAR Exploration of the Dihydroquinolinone Scaffold

The C7 stereocenter in 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (undefined atom stereocenter count = 1) presents an opportunity for chiral chromatographic resolution into pure enantiomers [1]. This enables, for the first time within the dihydroquinolinone class, systematic evaluation of enantioselective target engagement — an experimental dimension inaccessible with achiral 7,7-gem-dimethyl or 6,6-gem-dimethyl analogs that dominate the published antitubercular SAR [2]. Procurement of the racemate followed by preparative chiral separation (or asymmetric synthesis) allows construction of matched/mismatched enantiomer pairs for any downstream derivatization, directly informing whether target binding is enantiospecific and whether one enantiomer carries disproportionate efficacy or toxicity liability.

Parallel Library Synthesis for Antimycobacterial Lead Optimization via C2 Functionalization

The 2,7-dimethyl scaffold serves as a minimalist core for systematic C2 derivatization (via the 2-methyl group or through de novo introduction of aryl/heteroaryl substituents), enabling exploration of the SAR region between the unsubstituted parent 7,8-dihydroquinolin-5(6H)-one and the heavily substituted 2-aryl-7,7-dimethyl analogs described in the antitubercular literature [1]. The monomethyl pattern at C7 provides a steric and electronic environment distinct from both the unsubstituted and the gem-dimethyl cases, offering the possibility of identifying analogs with improved selectivity indices (MIC/potency vs. mammalian cytotoxicity) relative to the 3.13 μg/mL MIC benchmark established for 2-aryl dihydroquinolinones against M. tuberculosis H37Rv [2]. Procurement of gram quantities of the core scaffold enables parallel amination, cross-coupling, or condensation chemistry to rapidly generate a focused library for antimycobacterial screening.

Physicochemical Property Benchmarking for Dihydroquinolinone Lead Optimization Programs

The computed XLogP3-AA of 1.8, TPSA of 30 Ų, zero H-bond donors, and two H-bond acceptors make 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one a well-characterized reference point for assessing the impact of subsequent substituent additions on key drug-likeness parameters [1]. In lead optimization campaigns starting from this or related dihydroquinolinone scaffolds, procurement of this compound as a physicochemical benchmark enables quantitative tracking of property changes (ΔLogP, ΔTPSA, ΔMW) incurred by each synthetic transformation, facilitating ligand efficiency and lipophilic ligand efficiency calculations that guide multiparameter optimization toward clinical candidates [2]. This benchmarking function is particularly valuable given the propensity of dihydroquinolinone programs to add substantial lipophilic bulk at the C2 position, which can rapidly erode developability.

Quote Request

Request a Quote for 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.